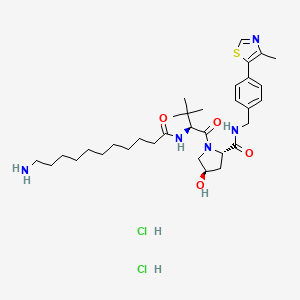
(S,R,S)-AHPC-C10-NH2 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-AHPC-C10-NH2 dihydrochloride is a compound used in the recruitment of the von Hippel-Lindau (VHL) protein, which is crucial for targeted protein degradation. This compound is part of the proteolysis-targeting chimeras (PROTACs) technology, which is a novel approach in drug discovery and development. The compound is known for its ability to form a complex with VHL, leading to the degradation of target proteins.
Mechanism of Action
Target of Action
The primary target of the compound (S,R,S)-AHPC-C10-NH2 (dihydrochloride) is the von Hippel-Lindau (VHL) protein . The VHL protein is a key component of the body’s cellular machinery for targeting proteins for degradation .
Mode of Action
(S,R,S)-AHPC-C10-NH2 (dihydrochloride) acts as a ligand for the VHL protein, facilitating its recruitment . This compound can be connected to the ligand for another protein (e.g., BCR-ABL1) by a linker to form Proteolysis-Targeting Chimeras (PROTACs) such as GMB-475 . This interaction leads to the degradation of the target protein .
Biochemical Pathways
The biochemical pathway affected by (S,R,S)-AHPC-C10-NH2 (dihydrochloride) involves the ubiquitin-proteasome system . By recruiting the VHL protein, this compound facilitates the tagging of the target protein for degradation. This process affects downstream effects related to the function of the target protein.
Result of Action
The result of the action of (S,R,S)-AHPC-C10-NH2 (dihydrochloride) is the degradation of its target protein . For example, when connected to a ligand for the BCR-ABL1 protein, it forms a PROTAC that induces the degradation of BCR-ABL1 .
Biochemical Analysis
Biochemical Properties
(S,R,S)-AHPC-C10-NH2 (dihydrochloride) plays a significant role in biochemical reactions. It interacts with the von Hippel-Lindau (VHL) protein, a key component in the ubiquitin-proteasome system . This interaction is crucial for the formation of PROTACs, which are designed to degrade specific proteins within cells .
Cellular Effects
The effects of (S,R,S)-AHPC-C10-NH2 (dihydrochloride) on cellular processes are primarily related to its role in protein degradation. By forming PROTACs, it can target specific proteins for degradation, thereby influencing various cellular processes. For instance, GMB-475, a PROTAC formed using this compound, induces the degradation of BCR-ABL1, a protein involved in certain types of leukemia .
Molecular Mechanism
The molecular mechanism of (S,R,S)-AHPC-C10-NH2 (dihydrochloride) involves its interaction with the VHL protein and the formation of PROTACs . The compound serves as a ligand that recruits the VHL protein, which is part of an E3 ubiquitin ligase complex. This complex tags specific proteins with ubiquitin, marking them for degradation by the proteasome .
Metabolic Pathways
As it interacts with the VHL protein and forms PROTACs, it likely plays a role in the ubiquitin-proteasome system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C10-NH2 dihydrochloride involves multiple steps, starting from the basic building blocks. The synthetic route typically includes the formation of the core structure, followed by the introduction of functional groups necessary for its activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, adhering to industrial standards and regulations.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-C10-NH2 dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH.
Major Products Formed
Scientific Research Applications
(S,R,S)-AHPC-C10-NH2 dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases involving aberrant protein expression.
Industry: Utilized in the development of new drugs and therapeutic strategies, contributing to advancements in pharmaceutical research.
Comparison with Similar Compounds
Similar Compounds
(S,R,S)-AHPC dihydrochloride: Another VHL ligand used in PROTAC technology.
(S,R,S)-AHPC-Me dihydrochloride: A methylated derivative with similar properties.
(S,R,S)-AHPC-C2-NH2 dihydrochloride: A shorter chain analog with comparable activity.
Uniqueness
(S,R,S)-AHPC-C10-NH2 dihydrochloride is unique due to its specific chain length and functional groups, which confer distinct binding properties and activity. This makes it a valuable tool in the study of protein degradation and the development of targeted therapies.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N5O4S.2ClH/c1-23-29(43-22-36-23)25-16-14-24(15-17-25)20-35-31(41)27-19-26(39)21-38(27)32(42)30(33(2,3)4)37-28(40)13-11-9-7-5-6-8-10-12-18-34;;/h14-17,22,26-27,30,39H,5-13,18-21,34H2,1-4H3,(H,35,41)(H,37,40);2*1H/t26-,27+,30-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLWYRSPUHEKW-MIZQACOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2609074.png)
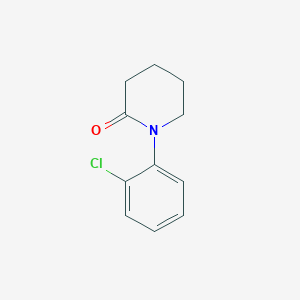
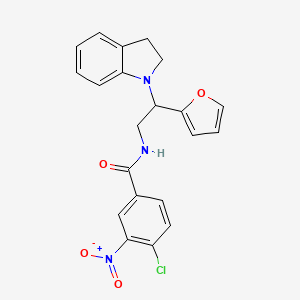
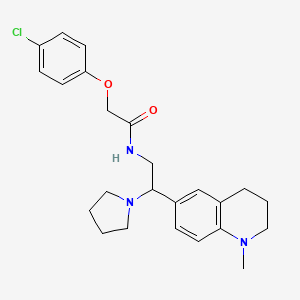
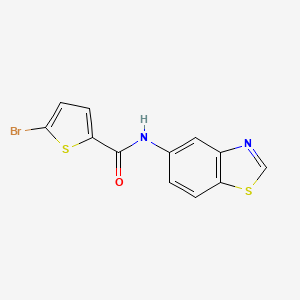
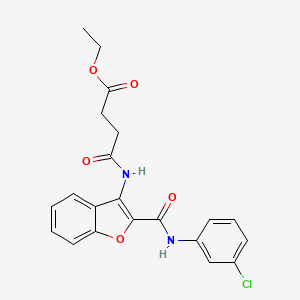
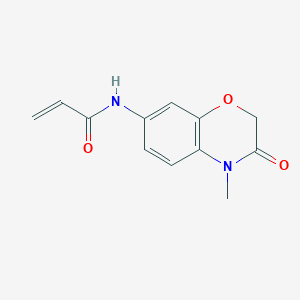
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2609089.png)
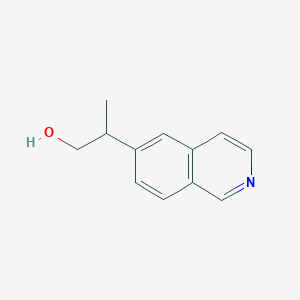

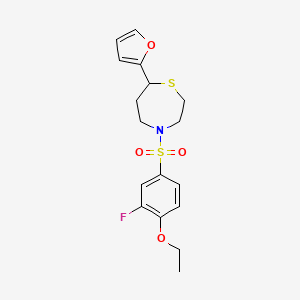
![N-cyclopentyl-4-(3-methylbutyl)-2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2609094.png)
![1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea](/img/structure/B2609096.png)
![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2609097.png)
